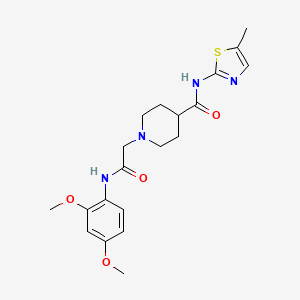

1-(2-((2,4-dimethoxyphenyl)amino)-2-oxoethyl)-N-(5-methylthiazol-2-yl)piperidine-4-carboxamide

Description

This compound features a piperidine-4-carboxamide core modified with two key substituents:

- 2,4-Dimethoxyphenyl group: Attached via a glycinamide linker (2-((arylamino)-2-oxoethyl)), providing electron-donating methoxy groups that enhance solubility and influence receptor binding .

Its molecular formula is C₂₁H₂₆N₄O₄S (MW: 430.52 g/mol), with a logP value of ~2.8 (predicted), indicating moderate lipophilicity.

Properties

IUPAC Name |

1-[2-(2,4-dimethoxyanilino)-2-oxoethyl]-N-(5-methyl-1,3-thiazol-2-yl)piperidine-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26N4O4S/c1-13-11-21-20(29-13)23-19(26)14-6-8-24(9-7-14)12-18(25)22-16-5-4-15(27-2)10-17(16)28-3/h4-5,10-11,14H,6-9,12H2,1-3H3,(H,22,25)(H,21,23,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLLHVRSLWRSYKF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(S1)NC(=O)C2CCN(CC2)CC(=O)NC3=C(C=C(C=C3)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26N4O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

418.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-((2,4-dimethoxyphenyl)amino)-2-oxoethyl)-N-(5-methylthiazol-2-yl)piperidine-4-carboxamide typically involves multiple steps:

Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable precursor.

Introduction of the Thiazole Ring: The thiazole ring is introduced via a condensation reaction with a thiazole precursor.

Attachment of the Dimethoxyphenyl Group: The dimethoxyphenyl group is attached through an amide bond formation reaction.

Final Assembly: The final compound is assembled through a series of coupling reactions, ensuring the correct positioning of each functional group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of automated synthesis equipment and high-throughput screening to identify the most efficient reaction conditions.

Chemical Reactions Analysis

Types of Reactions

1-(2-((2,4-dimethoxyphenyl)amino)-2-oxoethyl)-N-(5-methylthiazol-2-yl)piperidine-4-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.

Substitution: The compound can undergo substitution reactions to replace specific atoms or groups with others.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

Biology: It may serve as a probe or ligand in biochemical assays to study protein-ligand interactions.

Medicine: The compound could be investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

Industry: It may find applications in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(2-((2,4-dimethoxyphenyl)amino)-2-oxoethyl)-N-(5-methylthiazol-2-yl)piperidine-4-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The exact pathways and targets would depend on the specific application and context of use.

Comparison with Similar Compounds

4-(5-Methyl-2-oxo-2,3-dihydro-1H-1,3-benzodiazol-1-yl)-N-(4-iodophenyl)piperidine-1-carboxamide (Compound 21, )

- Core Structure : Piperidine-1-carboxamide with a benzodiazol-1-yl group.

- Key Differences :

- Substituted with a 4-iodophenyl group (electron-withdrawing iodine) instead of 2,4-dimethoxyphenyl.

- Benzodiazol-1-yl replaces the thiazole ring.

- Implications :

1-{2-[(5-Amino-2-fluorophenyl)amino]-2-oxoethyl}piperidine-4-carboxamide ()

- Core Structure : Piperidine-4-carboxamide with a fluorophenyl group.

- Lacks the thiazole moiety.

- Implications :

Heterocyclic Carboxamides

AZ331 ()

- Structure : 1,4-Dihydropyridine-3-carboxamide with a 2-furyl and 2-methoxyphenyl groups.

- Key Differences: 1,4-Dihydropyridine core (non-aromatic) vs. piperidine. Contains a thioether linkage (-S-) and cyano group (-CN).

- Implications :

N-[(5-Substituted-1,3,4-oxadiazol-2-yl)methyl]-4-phenyl-1,3-thiazol-2-amine ()

- Structure : Thiazol-2-amine linked to oxadiazole.

- Key Differences :

- Oxadiazole replaces the piperidine ring.

- Phenyl group at position 3.

- Implications :

Key Findings and Implications

Substituent Effects :

- Electron-donating groups (e.g., methoxy in the target compound) improve solubility but may reduce binding affinity compared to halogens (e.g., iodine in Compound 21) .

- Thiazole rings enhance selectivity for targets requiring heterocyclic interactions, whereas dihydropyridines (AZ331) or oxadiazoles () prioritize redox or stability properties .

Metabolic Considerations :

- Thioether linkages (AZ331) and fluorinated aromatics () increase metabolic stability but may elevate toxicity risks .

Biological Activity

The compound 1-(2-((2,4-dimethoxyphenyl)amino)-2-oxoethyl)-N-(5-methylthiazol-2-yl)piperidine-4-carboxamide is a synthetic derivative that has garnered attention for its potential biological activities, particularly in the realms of antimicrobial and anticancer effects. This article aims to explore the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The compound features a complex structure that includes a piperidine ring, a thiazole moiety, and a dimethoxyphenyl group. These structural components are crucial for its biological activity.

Biological Activity Overview

Research indicates that this compound exhibits significant cytotoxicity against various cancer cell lines and possesses antimicrobial properties . The following sections detail these activities.

Anticancer Activity

-

Cytotoxicity Against Cancer Cell Lines

- The compound has shown promising results against liver carcinoma cell lines (HUH7). In vitro studies reported an IC50 value of 18.78 µM , which is notably lower than that of the standard chemotherapy drug 5-Fluorouracil (5-FU) . Another derivative from the same series exhibited an even lower IC50 of 10.1 µM , indicating strong potential as an anticancer agent .

Compound Cell Line IC50 (µM) Comparison Drug IC50 (µM) This compound HUH7 18.78 5-Fluorouracil 20 Derivative X HUH7 10.1 5-Fluorouracil 20 - Mechanism of Action

Antimicrobial Activity

-

Spectrum of Activity

- The synthesized compounds, including derivatives of the target molecule, demonstrated enhanced activity against gram-positive bacteria compared to gram-negative strains. This suggests a selective mechanism of action that may be leveraged for therapeutic applications.

Compound Bacterial Strain Activity Level This compound Staphylococcus aureus High Derivative Y Escherichia coli Moderate

Case Studies

Several studies have been conducted to evaluate the biological activity of this compound:

- Study on Anticancer Effects

-

Study on Antimicrobial Properties

- A comparative analysis was performed on several synthesized compounds against both gram-positive and gram-negative bacteria. The results highlighted the superior efficacy of certain derivatives against Staphylococcus aureus, suggesting potential for development into antimicrobial agents.

Q & A

Q. What are the key steps and critical reaction conditions in synthesizing 1-(2-((2,4-dimethoxyphenyl)amino)-2-oxoethyl)-N-(5-methylthiazol-2-yl)piperidine-4-carboxamide?

The synthesis involves multi-step organic reactions, including:

- Amide bond formation : Coupling the 2,4-dimethoxyphenylamine moiety to the piperidine-4-carboxamide core using coupling agents like EDCl/HOBt .

- Thiazole integration : Introducing the 5-methylthiazol-2-yl group via nucleophilic substitution or Suzuki-Miyaura cross-coupling .

- Optimization parameters :

- Temperature : 50–80°C for amidation .

- Solvents : Polar aprotic solvents (DMF, DMSO) to enhance solubility .

- Catalysts : Palladium catalysts (e.g., Pd(PPh₃)₄) for cross-coupling reactions .

Q. Which spectroscopic and analytical techniques are essential for characterizing this compound?

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm substituent positions (e.g., methoxy groups at 2,4-positions on phenyl, methyl on thiazole) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (e.g., [M+H]⁺ peak) .

- X-ray Crystallography : Resolve 3D conformation of the piperidine-thiazole interface .

Q. How do functional groups influence the compound’s reactivity and bioactivity?

- 2,4-Dimethoxyphenyl : Enhances lipophilicity and π-π stacking with aromatic residues in target proteins .

- Piperidine-4-carboxamide : Provides rigidity and hydrogen-bonding capability for receptor binding .

- 5-Methylthiazole : Introduces metabolic stability and modulates electronic effects .

Advanced Research Questions

Q. How can researchers optimize synthetic yield while minimizing by-products?

- Stepwise purification : Use flash chromatography after each synthetic step to isolate intermediates .

- Reaction monitoring : Employ TLC or HPLC to track progress and adjust conditions in real-time .

- By-product mitigation :

- Temperature control : Lower temperatures (≤60°C) reduce side reactions during amidation .

- Catalyst screening : Test Pd/C vs. Pd(OAc)₂ for cross-coupling efficiency .

Q. How should contradictory biological activity data (e.g., varying IC₅₀ values across assays) be resolved?

- Assay standardization :

- Use consistent cell lines (e.g., HepG2 vs. HEK293) and controls .

- Validate target engagement via SPR (surface plasmon resonance) .

- Structural analogs : Compare activity of derivatives (e.g., replacing 5-methylthiazole with oxadiazole) to identify SAR trends .

Q. What computational and experimental strategies elucidate the compound’s target interaction mechanisms?

- Molecular docking : Map the compound’s binding to kinase domains (e.g., EGFR or PI3K) using AutoDock Vina .

- Mutagenesis studies : Test binding affinity to mutant vs. wild-type receptors .

- Kinetic assays : Measure inhibition constants (Kᵢ) via fluorescence polarization .

Q. How does the compound’s stability vary under different storage and experimental conditions?

- Accelerated degradation studies :

- pH stability : Test solubility and degradation in PBS (pH 7.4) vs. acidic buffers (pH 2.0) .

- Thermal stability : Monitor decomposition at 25°C vs. 40°C via HPLC .

- Light sensitivity : Store in amber vials to prevent photodegradation of the thiazole ring .

Q. What structural modifications enhance selectivity and reduce off-target effects?

-

SAR table for analogs :

Modification Biological Impact Reference Replace 2,4-dimethoxy with chloro Increased cytotoxicity Piperidine N-methylation Reduced hERG inhibition Thiazole to oxadiazole substitution Improved metabolic stability -

Rational design : Use fragment-based drug discovery (FBDD) to optimize substituent geometry .

Methodological Guidelines

- Synthesis troubleshooting : If yields drop below 40%, re-examine anhydrous conditions or catalyst loading .

- Data interpretation : Normalize bioactivity data to internal controls (e.g., staurosporine for kinase assays) .

- Collaborative validation : Cross-verify NMR assignments with independent labs to resolve spectral overlaps .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.